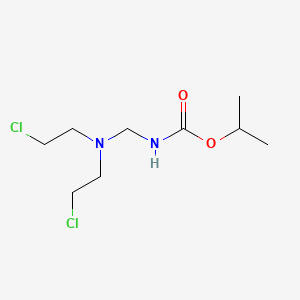
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is a chemical compound with the molecular formula C9H18Cl2N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of carbamic acid and bis(2-chloroethyl)aminomethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester typically involves the reaction of isopropyl chloroformate with N-bis(2-chloroethyl)aminomethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic conditions may involve the use of hydrochloric acid, while basic conditions may involve sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: Products may include substituted carbamates and amines.
Hydrolysis: Products include carbamic acid and isopropanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 2-chloroethyl ester
- Carbamic acid, β-chloroethyl ester
- N,N-Bis(2-chloroethyl)carbamoyl chloride
Uniqueness
Carbamic acid, N-bis(2-chloroethyl)aminomethyl-, isopropyl ester is unique due to its specific structure, which includes both carbamic acid and bis(2-chloroethyl)aminomethyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
58050-44-5 |
|---|---|
Molecular Formula |
C9H18Cl2N2O2 |
Molecular Weight |
257.15 g/mol |
IUPAC Name |
propan-2-yl N-[bis(2-chloroethyl)aminomethyl]carbamate |
InChI |
InChI=1S/C9H18Cl2N2O2/c1-8(2)15-9(14)12-7-13(5-3-10)6-4-11/h8H,3-7H2,1-2H3,(H,12,14) |
InChI Key |
BNLIIOZJVMRXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















